molecular formula C25H24ClN3O2S B2672249 2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine CAS No. 422533-72-0

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine

Cat. No.: B2672249
CAS No.: 422533-72-0
M. Wt: 466
InChI Key: MIHGIGXQEMNJRH-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine is a useful research compound. Its molecular formula is C25H24ClN3O2S and its molecular weight is 466. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Activity

Quinazoline derivatives, including 2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine, have been a focal point of research due to their significant biological activities. The quinazoline nucleus is a stable structure that allows for the introduction of various bioactive moieties, leading to potential medicinal agents. This research field explores the synthesis and application of novel quinazoline derivatives with antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The solubility challenges and bioavailability issues of quinazolines are critical hurdles in drug development, aiming to counteract antibiotic resistance effectively (Tiwary et al., 2016).

Anticancer Applications

Quinazoline derivatives have been extensively investigated for their anticancer properties. Research has identified quinazolines as inhibitors of various cancer-related proteins, including EGFR. The continuous development of quinazoline compounds that can inhibit both wild-type and mutated EGFR, among other targets, showcases the diversity and potential of these molecules in cancer treatment. Patents and studies highlight the structural diversity of quinazoline derivatives developed as anticancer drugs, reflecting the broad spectrum of their activity against different cancer types (Ravez et al., 2015).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is valuable for creating novel optoelectronic materials. Quinazoline derivatives are being studied for their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The research emphasizes the importance of quinazoline derivatives in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Their potential in nonlinear optical materials and colorimetric pH sensors highlights the versatility and application potential of quinazoline derivatives beyond medicinal chemistry (Lipunova et al., 2018).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24ClN3O2S/c1-30-22-12-9-17(15-23(22)31-2)13-14-27-24-20-5-3-4-6-21(20)28-25(29-24)32-16-18-7-10-19(26)11-8-18/h3-12,15H,13-14,16H2,1-2H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHGIGXQEMNJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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